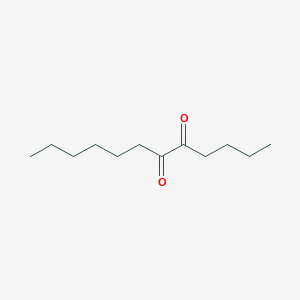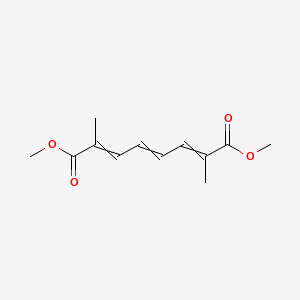
Dimethyl 2,7-dimethylocta-2,4,6-trienedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,7-dimethylocta-2,4,6-trienedioate is an organic compound with the molecular formula C12H16O4 It is a derivative of octatriene, characterized by the presence of two ester groups at the 2 and 7 positions and three conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,7-dimethylocta-2,4,6-trienedioate typically involves the esterification of 2,7-dimethylocta-2,4,6-trienedioic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods often use optimized reaction conditions and catalysts to maximize yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,7-dimethylocta-2,4,6-trienedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The double bonds in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of dimethyl 2,7-dimethylocta-2,4,6-trienedioic acid.
Reduction: Formation of dimethyl 2,7-dimethylocta-2,4,6-trienediol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Dimethyl 2,7-dimethylocta-2,4,6-trienedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl 2,7-dimethylocta-2,4,6-trienedioate involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds and ester groups allow it to participate in various chemical reactions, potentially affecting biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2,4,6-octatrienedioate: Similar structure but different substitution pattern.
Dimethyl 2,7-dimethylocta-2,4,6-trienedial: Contains aldehyde groups instead of ester groups.
Dimethyl 2,7-dimethylocta-2,4,6-trienediol: Contains alcohol groups instead of ester groups.
Uniqueness
Dimethyl 2,7-dimethylocta-2,4,6-trienedioate is unique due to its specific substitution pattern and the presence of ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
84695-32-9 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
dimethyl 2,7-dimethylocta-2,4,6-trienedioate |
InChI |
InChI=1S/C12H16O4/c1-9(11(13)15-3)7-5-6-8-10(2)12(14)16-4/h5-8H,1-4H3 |
Clé InChI |
IEKOXTLVXHQTCV-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC=CC=C(C)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14406987.png)
![3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid](/img/structure/B14406995.png)
![1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene](/img/structure/B14407002.png)


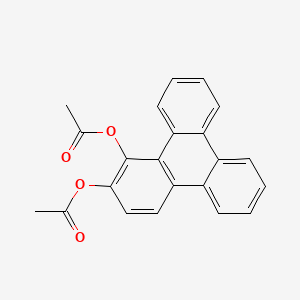
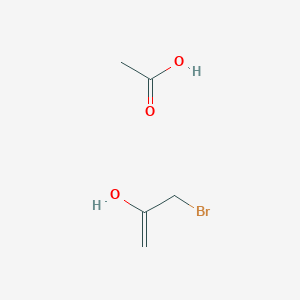
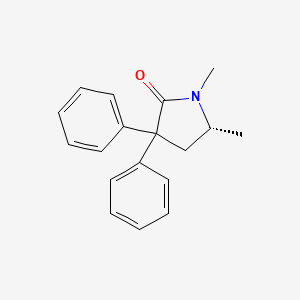

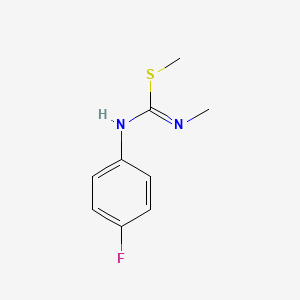
![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)
